

physical and chemical properties of (-)-Hinokiresinol

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(-)-Hinokiresinol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **(-)-Hinokiresinol**. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural lignan. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and visualizes relevant pathways and workflows.

Physicochemical Properties

(-)-Hinokiresinol, a naturally occurring norlignan, possesses a unique chemical structure that contributes to its diverse biological activities. Its physical and chemical properties are summarized below.



Property	Value	Source
Molecular Formula	C17H16O2	INVALID-LINK[1][2]
Molecular Weight	252.31 g/mol	INVALID-LINK[1][2]
IUPAC Name	4-[(1E,3S)-3-(4- hydroxyphenyl)penta-1,4- dienyl]phenol	INVALID-LINK[1]
Synonyms	(-)-Nyasol, cis-Hinokiresinol	INVALID-LINK[3][4][5]
Absolute Configuration	S	INVALID-LINK[6]
CAS Number	17676-24-3	INVALID-LINK[2]
Computed XLogP3	4.4	INVALID-LINK[1]
Hydrogen Bond Donor Count	2	INVALID-LINK[1]
Hydrogen Bond Acceptor Count	2	INVALID-LINK[1]
Rotatable Bond Count	4	INVALID-LINK[1]

Note: Experimental data for melting point, boiling point, specific rotation, and detailed solubility in common organic solvents are not readily available in the public domain. The provided XLogP3 value suggests poor water solubility and good lipid solubility. Lignans, in general, exhibit good solubility in solvents like pyridine and DMSO.

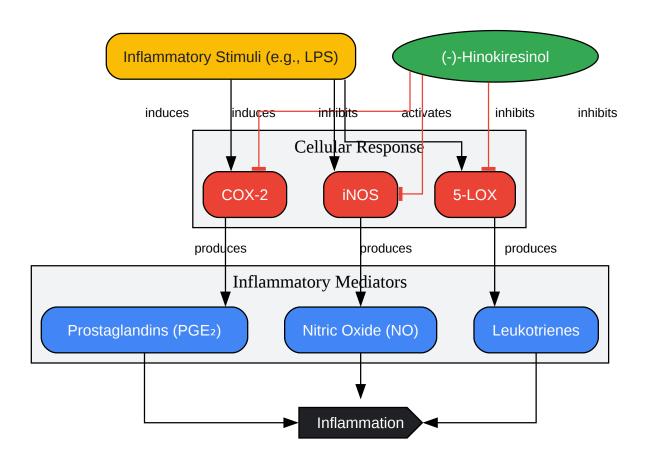
Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) are crucial for the structural elucidation and confirmation of **(-)-Hinokiresinol**. While specific spectral charts and peak lists are not publicly available, the literature confirms that these techniques have been used for its characterization. It is known that hinokiresinol can exist as (E)- and (Z)-isomers, which can be distinguished by their spectroscopic features, particularly in NMR.

Biological Activities and Signaling Pathways



(-)-Hinokiresinol exhibits a range of biological activities, with its anti-inflammatory properties being of significant interest. It has been shown to inhibit key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).



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Anti-inflammatory signaling pathway of (-)-Hinokiresinol.

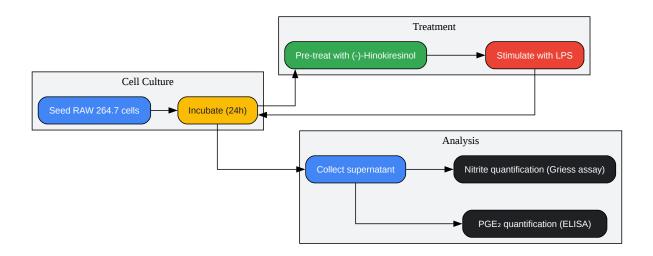
Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activity of (-)-Hinokiresinol.

In Vitro Anti-inflammatory Assays

This protocol describes the determination of the inhibitory effect of **(-)-Hinokiresinol** on the production of prostaglandins (via COX-2) and nitric oxide (via iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.





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Workflow for COX-2 and iNOS inhibition assays.

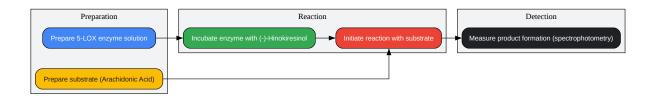
Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Plating: Cells are seeded in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Hinokiresinol. After a 1-hour pre-incubation, cells are stimulated with LPS (1 μg/mL).
- Incubation: The cells are incubated for an additional 24 hours.



- Quantification of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Quantification of Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the supernatant is determined using a commercial ELISA kit.

This protocol outlines the procedure to assess the inhibitory effect of **(-)-Hinokiresinol** on the activity of 5-lipoxygenase.



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Workflow for 5-Lipoxygenase inhibition assay.

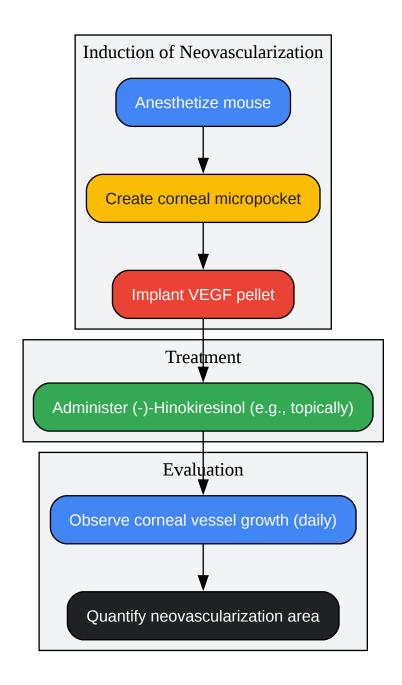
Methodology:

- Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer.
- Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of (-)-**Hinokiresinol** for a specified time at room temperature.
- Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
- Detection: The formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.

In Vivo Anti-angiogenesis Assay



This in vivo model is used to evaluate the anti-angiogenic potential of (-)-Hinokiresinol.



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Workflow for mouse corneal neovascularization assay.

Methodology:

• Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.



- Corneal Micropocket Surgery: A small pocket is surgically created in the avascular cornea of the mouse eye.
- Pellet Implantation: A slow-release pellet containing a pro-angiogenic factor, such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF), is implanted into the corneal pocket.
- Treatment: The mice are treated with **(-)-Hinokiresinol**, typically administered topically to the eye, or via other systemic routes.
- Observation and Quantification: The growth of new blood vessels from the limbal vasculature into the cornea is observed and quantified daily for a set period (e.g., 5-7 days) using a stereomicroscope. The area of neovascularization is measured and compared between treated and control groups.

Conclusion

(-)-Hinokiresinol is a promising natural compound with well-documented anti-inflammatory and potential anti-angiogenic properties. This guide provides a foundational understanding of its physicochemical characteristics and detailed protocols for its biological evaluation. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive spectroscopic analysis and determination of its pharmacokinetic and pharmacodynamic profiles.

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